molecular formula C16H15ClO4 B2459329 Methyl 3-{[2-chloro-4-(hydroxymethyl)phenoxy]methyl}benzoate CAS No. 2089255-73-0

Methyl 3-{[2-chloro-4-(hydroxymethyl)phenoxy]methyl}benzoate

Cat. No.: B2459329
CAS No.: 2089255-73-0
M. Wt: 306.74
InChI Key: KSWMODUFAGATPW-UHFFFAOYSA-N
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Description

Methyl 3-{[2-chloro-4-(hydroxymethyl)phenoxy]methyl}benzoate is a chemical compound with the molecular formula C16H15ClO4 and a molecular weight of 306.75 g/mol . This compound is known for its unique structure, which includes a benzoate ester linked to a chlorinated phenoxy group with a hydroxymethyl substituent. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[2-chloro-4-(hydroxymethyl)phenoxy]methyl}benzoate typically involves the reaction of 3-hydroxybenzoic acid with 2-chloro-4-(hydroxymethyl)phenol in the presence of a suitable esterification agent such as methanol and a catalyst like sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[2-chloro-4-(hydroxymethyl)phenoxy]methyl}benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 3-{[2-chloro-4-(carboxymethyl)phenoxy]methyl}benzoic acid.

    Reduction: 3-{[2-chloro-4-(hydroxymethyl)phenoxy]methyl}benzyl alcohol.

    Substitution: 3-{[2-amino-4-(hydroxymethyl)phenoxy]methyl}benzoate or 3-{[2-thio-4-(hydroxymethyl)phenoxy]methyl}benzoate.

Scientific Research Applications

Methyl 3-{[2-chloro-4-(hydroxymethyl)phenoxy]methyl}benzoate is utilized in various scientific research fields, including:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{[2-chloro-4-(methoxy)phenoxy]methyl}benzoate
  • Methyl 3-{[2-chloro-4-(ethyl)phenoxy]methyl}benzoate
  • Methyl 3-{[2-chloro-4-(propyl)phenoxy]methyl}benzoate

Uniqueness

Methyl 3-{[2-chloro-4-(hydroxymethyl)phenoxy]methyl}benzoate is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for additional hydrogen bonding and can influence the compound’s solubility and interaction with biological targets .

Properties

IUPAC Name

methyl 3-[[2-chloro-4-(hydroxymethyl)phenoxy]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO4/c1-20-16(19)13-4-2-3-12(7-13)10-21-15-6-5-11(9-18)8-14(15)17/h2-8,18H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWMODUFAGATPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)COC2=C(C=C(C=C2)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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